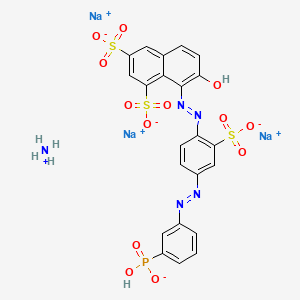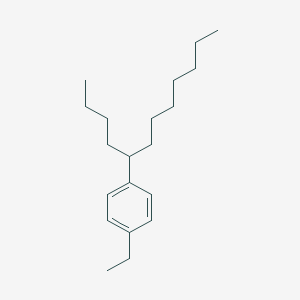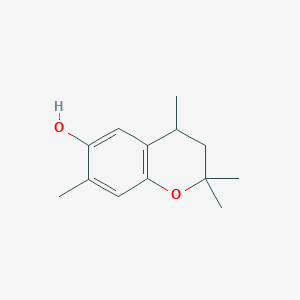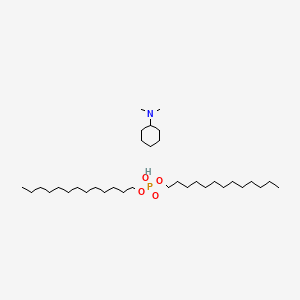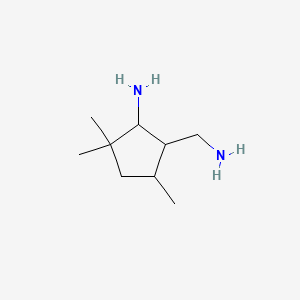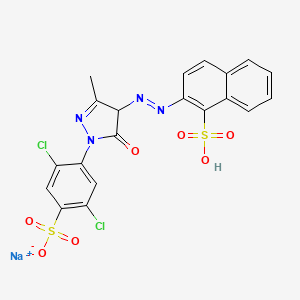
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a naphthalenesulfonic acid core, a pyrazolyl azo linkage, and multiple substituents such as dichloro and sulfophenyl groups. Its unique chemical properties make it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt involves several steps:
Formation of the Pyrazolyl Intermediate: The initial step involves the synthesis of the pyrazolyl intermediate. This is typically achieved by reacting 2,5-dichloro-4-sulfophenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazolyl ring.
Azo Coupling Reaction: The pyrazolyl intermediate is then subjected to an azo coupling reaction with 1-naphthalenesulfonic acid. This reaction is usually carried out in an alkaline medium to facilitate the formation of the azo linkage.
Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the sodium salt. The compound is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors under controlled conditions to ensure high yield and purity.
Continuous Processing: The reactions are often carried out in a continuous flow system to enhance efficiency and reduce production time.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the azo linkage and formation of amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the naphthalene ring or the pyrazolyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
Oxidation Products: Sulfonic acid derivatives
Reduction Products: Amine derivatives
Substitution Products: Substituted naphthalenesulfonic acid derivatives
科学的研究の応用
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with various biomolecules, influencing their activity and function. The azo linkage and sulfonic acid groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)azo)-, disodium salt
- 1-Naphthalenesulfonic acid, 2-[2-[1-(2,5-dichloro-4-sulfophenyl)-3-methyl-1H-pyrazol-4-yl]diazenyl]-, sodium salt
Uniqueness
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is unique due to its specific substitution pattern and the presence of both dichloro and sulfophenyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
68966-45-0 |
|---|---|
分子式 |
C20H13Cl2N4NaO7S2 |
分子量 |
579.4 g/mol |
IUPAC名 |
sodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[(1-sulfonaphthalen-2-yl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C20H14Cl2N4O7S2.Na/c1-10-18(20(27)26(25-10)16-8-14(22)17(9-13(16)21)34(28,29)30)24-23-15-7-6-11-4-2-3-5-12(11)19(15)35(31,32)33;/h2-9,18H,1H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 |
InChIキー |
IMVOPERRJQVASR-UHFFFAOYSA-M |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



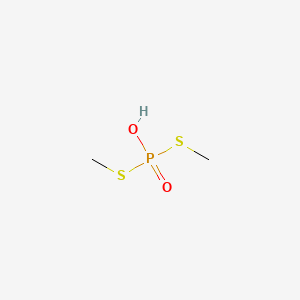
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
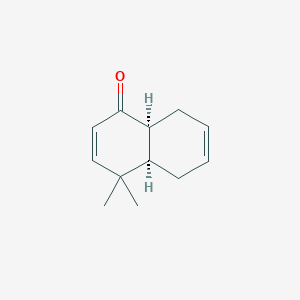
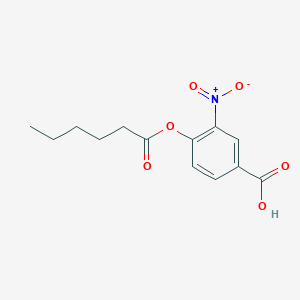
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
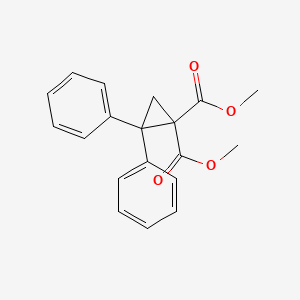
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
